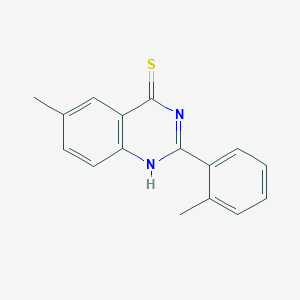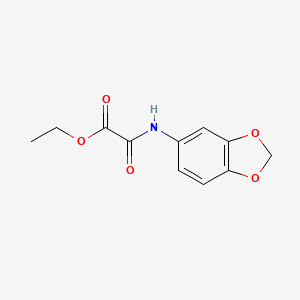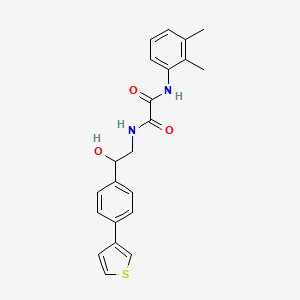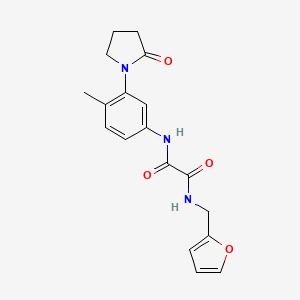
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives are notable for their broad spectrum of biological activities and are subjects of interest in medicinal chemistry. Their structure allows for various modifications, leading to significant changes in their chemical and physical properties.
Synthesis Analysis
Synthesis of quinazoline derivatives often involves cyclization reactions, condensations, and substitutions. For instance, Geesi et al. (2020) reported an efficient route for synthesizing quinazolin-4(3H)-one derivatives via sulfur arylation reactions, demonstrating the versatility in synthesizing complex quinazolines (Geesi et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often analyzed using X-ray crystallography, revealing planarity or near-planarity in the quinazoline moiety and its substituents. For example, the study by Rajnikant et al. (2001) on a methyl-substituted quinazolinyl compound shows the detailed crystal structure, highlighting the planar nature and intramolecular interactions of such molecules (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and tautomerism. Soliman et al. (2015) explored the thione-thiol tautomerism in a quinazoline-oxadiazole hybrid, highlighting the compound's reactivity and electronic properties (Soliman et al., 2015).
Scientific Research Applications
Optoelectronic Applications
Quinazoline derivatives, including structures similar to 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol, have been extensively investigated for their potential in optoelectronic applications. These compounds are integral to the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating significant electroluminescent properties and potential as nonlinear optical materials and colorimetric pH sensors. Furthermore, iridium complexes based on quinazoline derivatives show high efficiency as phosphorescent materials for OLEDs, indicating their vast applications in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Anticancer Research
Quinazoline derivatives are recognized for their broad spectrum of biological activities, including anticancer properties. These compounds inhibit various therapeutic targets such as EGFR, showcasing a range of activities from EGFR inhibition to affecting other kinases, histone deacetylase, and metabolic pathways. Their structural diversity and wide range of targeted proteins underline the potential of developing novel quinazoline compounds as anticancer drugs, offering a promising field for future research (Ravez et al., 2015).
Pharmacological Significance
The stability and versatility of the quinazoline nucleus have prompted extensive research into creating new potential medicinal agents by introducing bioactive moieties. This effort includes the development of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones showing antibacterial activity, highlighting the pharmacological significance of quinazoline derivatives in developing new therapeutic agents with potential bioavailability and reduced cytotoxicity (Tiwary et al., 2016).
Synthesis and Chemical Properties
Recent advancements in synthetic chemistry have focused on creating eco-friendly, mild, and atom-efficient methods for synthesizing quinazolines. The exploration of multi-component synthetic strategies has opened new avenues for designing innovative quinazolines, investigating their properties, and identifying potential applications. This research underscores the importance of quinazolines in medicinal chemistry and their continuous development for various applications (Faisal & Saeed, 2021).
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, anti-tuberculosis properties . The specific targets of “6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol” would depend on its specific functional groups and their interactions with biological macromolecules.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Quinazoline derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-7-8-14-13(9-10)16(19)18-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXNBVZDKWCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=S)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)